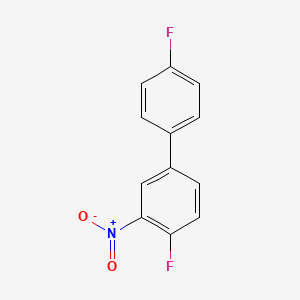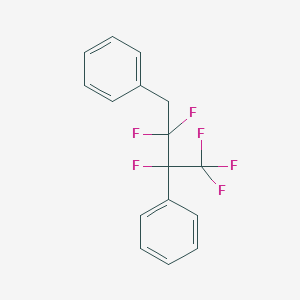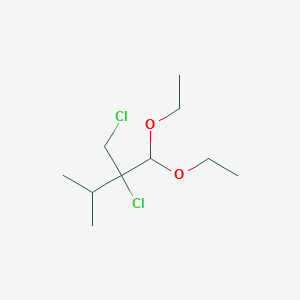
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is an organic compound with the molecular formula C10H20Cl2O2. It is a chlorinated derivative of butane, characterized by the presence of two chlorine atoms and two ethoxy groups attached to the butane backbone. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane typically involves the chlorination of 1,1-diethoxy-3-methylbutane. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The reaction proceeds via the formation of an intermediate, which is then further chlorinated to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a continuous flow reactor to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are conducted at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, amines, or thioethers.
Elimination Reactions: Alkenes are the primary products.
Oxidation Reactions: Aldehydes, ketones, or carboxylic acids are formed.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane involves its reactivity with nucleophiles and electrophiles. The chlorine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ethoxy groups can undergo oxidation, leading to the formation of reactive intermediates that participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: Similar in structure but lacks the ethoxy groups.
2-Chloro-2-methylbutane: Similar but with a different alkyl chain length.
1,1-Diethoxy-3-methylbutane: Lacks the chlorine atoms.
Uniqueness
2-Chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane is unique due to the presence of both chlorine and ethoxy groups, which impart distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.
Eigenschaften
CAS-Nummer |
89129-89-5 |
|---|---|
Molekularformel |
C10H20Cl2O2 |
Molekulargewicht |
243.17 g/mol |
IUPAC-Name |
2-chloro-2-(chloromethyl)-1,1-diethoxy-3-methylbutane |
InChI |
InChI=1S/C10H20Cl2O2/c1-5-13-9(14-6-2)10(12,7-11)8(3)4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
NAIRBKXQASUZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(CCl)(C(C)C)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


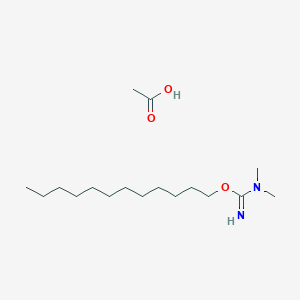

![N-[1-(pyridin-3-ylcarbonyl)-2,3-dihydro-1H-indol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B14141415.png)

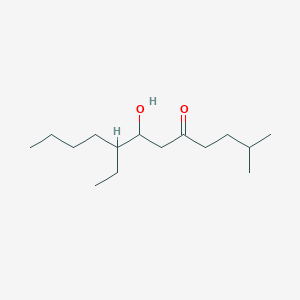
![1-(2-chloro-7H-purin-6-yl)-N-[3-(diethylamino)propyl]piperidine-3-carboxamide](/img/structure/B14141440.png)
![Anthracene, 9,10-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B14141448.png)
![2-({2-[(1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}amino)ethyl phenylcarbamate](/img/structure/B14141455.png)
![2-{4-[(3-chloro-4-methylphenyl)sulfamoyl]phenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B14141457.png)
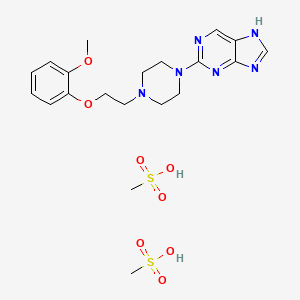
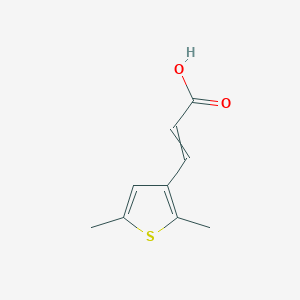
![(4-(6-(Methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)(4-morpholino-3-nitrophenyl)methanone](/img/structure/B14141495.png)
